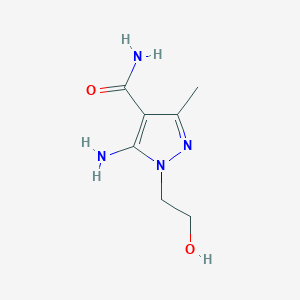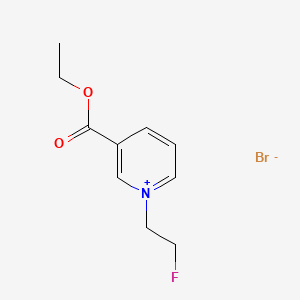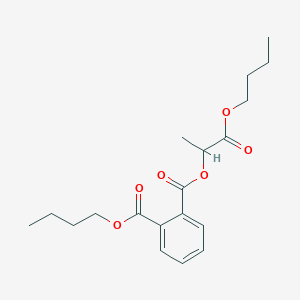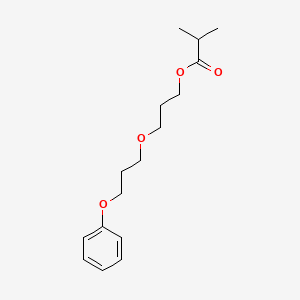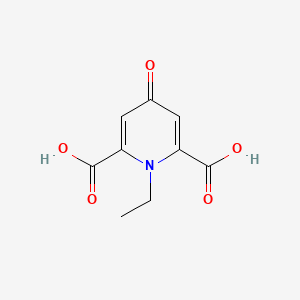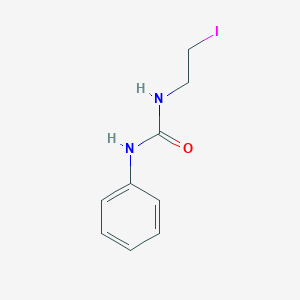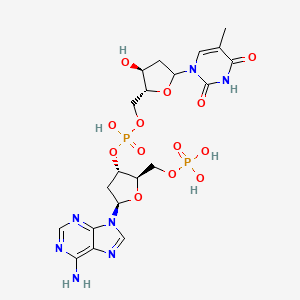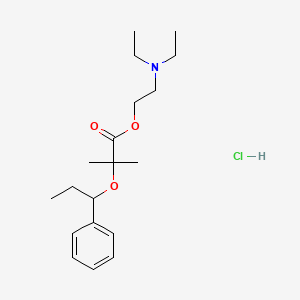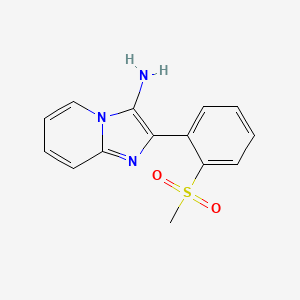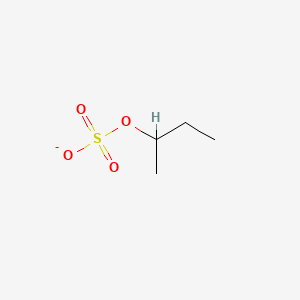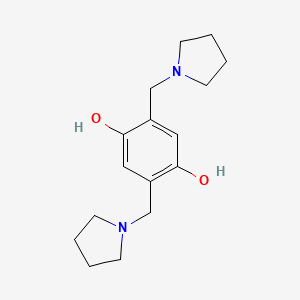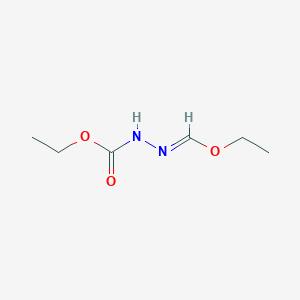
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is a chemical compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .
Vorbereitungsmethoden
The preparation of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalystThe reaction conditions usually require heating the mixture to facilitate the formation of the ester . Industrial production methods may involve the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent .
Analyse Chemischer Reaktionen
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fragrances, flavors, and other commercial products.
Wirkmechanismus
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be compared with other similar compounds, such as:
Ethyl acetate: Both compounds are esters and share similar chemical properties, but this compound has unique structural features that differentiate it from ethyl acetate.
Methyl butyrate: Another ester with similar properties, but with different applications and reactivity.
This compound stands out due to its specific molecular structure and the unique applications it offers in various fields.
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
ethyl (1E)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5+ |
InChI-Schlüssel |
MERMSVPSKLJDBQ-FNORWQNLSA-N |
Isomerische SMILES |
CCO/C=N/NC(=O)OCC |
Kanonische SMILES |
CCOC=NNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


